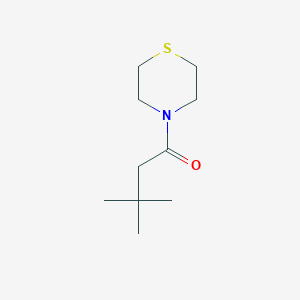

3,3-dimethyl-1-(thiomorpholin-4-yl)butan-1-one

Description

3,3-Dimethyl-1-(thiomorpholin-4-yl)butan-1-one is a ketone derivative featuring a thiomorpholine substituent. Thiomorpholine, a sulfur-containing heterocycle, imparts unique electronic and steric properties to the compound, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

3,3-dimethyl-1-thiomorpholin-4-ylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NOS/c1-10(2,3)8-9(12)11-4-6-13-7-5-11/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJUKGPPSNESGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCSCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-1-(thiomorpholin-4-yl)butan-1-one typically involves the reaction of thiomorpholine with a suitable ketone precursor under controlled conditions. One common method involves the alkylation of thiomorpholine with 3,3-dimethylbutan-1-one in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1-(thiomorpholin-4-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

3,3-Dimethyl-1-(thiomorpholin-4-yl)butan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-(thiomorpholin-4-yl)butan-1-one involves its interaction with specific molecular targets. The thiomorpholine ring can engage in hydrogen bonding and other non-covalent interactions with enzymes or receptors, modulating their activity. The compound may also influence cellular pathways by altering the redox state or by acting as a ligand for metal ions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structurally related compounds, emphasizing substituent variations and their impact on physicochemical and biological properties:

Critical Analysis of Substituent Effects

- Thiomorpholine vs. This difference may influence solubility and receptor binding .

- Methylthio Oxime Derivatives: The methylthio-oxime derivative (Thiofanox) exhibits high toxicity (LD50 813 mg/kg in rats), likely due to metabolic release of methyl isocyanate. In contrast, the thiomorpholine analog’s toxicity profile remains uncharacterized .

- Regulatory Status: Compounds like 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone highlight regulatory pathways for agrochemicals, suggesting that the thiomorpholine derivative may require similar environmental and toxicity assessments if used commercially .

Biological Activity

3,3-Dimethyl-1-(thiomorpholin-4-yl)butan-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a butanone backbone substituted with a thiomorpholine ring. The presence of the thiomorpholine moiety is significant as it may influence the compound's interaction with biological targets.

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, related molecules have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM .

- Immunomodulatory Effects : In models of collagen-induced arthritis (CIA), compounds structurally related to this compound have demonstrated significant reductions in disease severity and pro-inflammatory cytokines like IL-1β and IL-6 . This suggests a potential role in modulating immune responses.

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- Inflammatory Disease Models :

Data Table: Biological Activity Overview

| Activity Type | Related Compound | Model/Cell Line | IC50 (nM) | Observations |

|---|---|---|---|---|

| Anticancer | 3,3-Dimethyl derivatives | MCF-7 | 45 - 97 | Significant cytotoxic effects |

| HCT-116 | 6 - 99 | Superior activity compared to sorafenib | ||

| Immunomodulatory | 3,3-Dimethyl derivatives | CIA Mouse Model | Not specified | >50% reduction in arthritis severity |

| Cytokine Analysis | N/A | Reduced IL-1β and IL-6 levels |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively characterized in available literature. However, related compounds have shown favorable absorption and distribution characteristics in preliminary studies. Toxicological assessments indicate that while some derivatives exhibit low toxicity in vitro, further studies are necessary to establish safety profiles for in vivo applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.